molecular formula C8H12O3 B2381591 (1S,2R,4S)-2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 1932286-17-3

(1S,2R,4S)-2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B2381591
CAS No.: 1932286-17-3
M. Wt: 156.181
InChI Key: VNLXGAINUPBXNF-JKMUOGBPSA-N
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Description

(1S,2R,4S)-2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid is a useful research compound. Its molecular formula is C8H12O3 and its molecular weight is 156.181. The purity is usually 95%.
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Scientific Research Applications

Stereochemistry and Synthesis

  • Synthesis Techniques : The compound has been involved in studies focusing on synthesizing related stereochemical structures. For instance, Palkó et al. (2005) detailed the synthesis of 3-amino-5-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid and its epimers, highlighting the importance of stereochemical control in chemical synthesis (Palkó et al., 2005).
  • Chiral Auxiliaries : Ishizuka et al. (1990) explored the facile high-yield synthesis of diastereomerically pure compounds related to (1S,2R,4S)-2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid, demonstrating their potential use as chiral auxiliaries (Ishizuka et al., 1990).

Bioorganic Chemistry

  • Peptide Mimics : In bioorganic chemistry, Smith et al. (1995) synthesized 1-amino-2-hydroxybicyclo[2.2.1]heptane-7-carboxylic acid derivatives. These compounds were shown to mimic both a peptide's distorted ground state and its transition state for hydrolysis, which could be crucial in understanding peptide dynamics (Smith et al., 1995).

Crystallography and Stereochemistry

  • Crystal Structure Analysis : Buñuel et al. (1996) studied a conformationally restricted aspartic acid analogue, examining its stereochemistry and crystal structure. This research contributes to our understanding of molecular structures and their properties (Buñuel et al., 1996).

Chemical Reactions and Mechanisms

  • Lactone Formations : Sasaki et al. (1971) investigated facile lactone formations from various norbornenes, which are related to the structure of this compound. Understanding these reactions can help in the synthesis of complex organic molecules (Sasaki et al., 1971).

Properties

IUPAC Name

(1S,2R,4S)-2-hydroxybicyclo[2.2.1]heptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-6-3-5-1-2-8(6,4-5)7(10)11/h5-6,9H,1-4H2,(H,10,11)/t5-,6-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLXGAINUPBXNF-JKMUOGBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1CC2O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@]2(C[C@H]1C[C@H]2O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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